molecular formula C9H11FN4O3S2 B14130280 N-[(3-azidopropyl)sulfonyl]-Benzeesulfonimidoyl fluoride

N-[(3-azidopropyl)sulfonyl]-Benzeesulfonimidoyl fluoride

Cat. No.: B14130280
M. Wt: 306.3 g/mol
InChI Key: WZDKJSLKPGZIAD-UHFFFAOYSA-N
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Description

N-[(3-azidopropyl)sulfonyl]-Benzeesulfonimidoyl fluoride is a sulfonimidoyl fluoride derivative featuring a 3-azidopropylsulfonyl substituent. This compound combines two reactive motifs: a sulfur(VI) fluoride group (SuFEx-compatible) and an azide moiety, enabling dual reactivity in click chemistry applications. The sulfur(VI) fluoride group allows selective conjugation with nucleophiles (e.g., amines, thiols) under mild conditions, while the azide enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) . Such bifunctionality positions it as a promising candidate for drug discovery, chemical biology, and bioconjugation strategies.

Properties

Molecular Formula

C9H11FN4O3S2

Molecular Weight

306.3 g/mol

IUPAC Name

3-azido-N-(fluoro-oxo-phenyl-λ6-sulfanylidene)propane-1-sulfonamide

InChI

InChI=1S/C9H11FN4O3S2/c10-19(17,9-5-2-1-3-6-9)14-18(15,16)8-4-7-12-13-11/h1-3,5-6H,4,7-8H2

InChI Key

WZDKJSLKPGZIAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=NS(=O)(=O)CCCN=[N+]=[N-])(=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-azidopropyl)sulfonyl]-Benzeesulfonimidoyl fluoride typically involves the reaction of benzenesulfonyl fluoride with 3-azidopropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally and functionally distinct from other sulfonyl/sulfonimidoyl derivatives. Below is a comparative analysis based on substituents, reactivity, solubility, and applications:

Table 1: Comparative Analysis of Sulfonyl/Sulfonimidoyl Fluorides

Compound Name Substituent Reactivity Solubility (Water) Stability Key Applications References
N-[(3-azidopropyl)sulfonyl]-Benzeesulfonimidoyl fluoride 3-azidopropyl SuFEx + Azide cycloaddition Not reported Stable to thermolysis Multi-step bioconjugation
AEBSF (4-Aminoethylbenzene sulfonyl fluoride) Aminoethyl Nucleophilic inhibition Commercially available High thermal stability Serine protease inhibition
APBSF (4-Aminopropylbenzene sulfonyl fluoride) Aminopropyl Nucleophilic inhibition Synthesized Requires protection step Enzyme inhibition studies
PFOS-F (Perfluorooctane sulfonyl fluoride) Perfluorooctane Persistent environmental reactivity 519 mg/L High chemical resistance Industrial coatings, firefighting foam
Bis-sulfone Sch225336 Methoxyphenyl sulfonyl CB2 receptor modulation Not reported Pharmacologically stable Cannabinoid receptor research

Key Findings:

Its dual functionality allows sequential conjugation (e.g., SuFEx followed by CuAAC) for complex biomolecule assembly . PFOS-F lacks click-compatible groups and is primarily used for industrial applications due to its environmental persistence .

Synthesis Complexity: AEBSF is commercially available, while APBSF requires additional protection steps during synthesis .

Biological Applications: Unlike Sch225336 (a bis-sulfone cannabinoid modulator), the azidopropyl-sulfonimidoyl fluoride is tailored for covalent bond formation rather than receptor binding, reflecting divergent therapeutic strategies .

Biological Activity

N-[(3-azidopropyl)sulfonyl]-Benzeesulfonimidoyl fluoride is a sulfonyl fluoride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Sulfonyl fluorides, including this compound, are known to interact with various biological targets through covalent modifications. These compounds can inhibit specific enzymes, such as fatty acid amide hydrolase (FAAH), which plays a crucial role in the metabolism of endocannabinoids. Inhibition of FAAH leads to increased levels of endogenous cannabinoids, which can produce significant physiological effects including analgesia and neuroprotection .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications to the sulfonyl group can enhance the potency and selectivity of these compounds. For instance, the introduction of bulky groups on the phenyl ring has been shown to improve binding affinity and inhibitory activity against FAAH . These modifications allow for better accommodation within the enzyme's catalytic site, leading to more effective inhibition.

Biological Activity and Therapeutic Applications

This compound exhibits several biological activities that make it a candidate for therapeutic applications:

  • Analgesic Effects : By inhibiting FAAH, this compound can elevate anandamide levels, which may contribute to pain relief without the psychoactive effects associated with cannabinoid agonists .
  • Neuroprotective Properties : Increased anandamide levels have been linked to neuroprotection against amyloid-beta toxicity in Alzheimer's disease models .
  • Anti-inflammatory Effects : The compound has potential applications in reducing inflammation through modulation of endocannabinoid signaling pathways .

Case Studies and Research Findings

Several studies have investigated the effects of sulfonyl fluorides similar to this compound:

StudyFindings
Demonstrated that sulfonyl fluorides can serve as potent FAAH inhibitors, leading to increased levels of anandamide and subsequent physiological effects such as analgesia and neuroprotection.
Explored the development of sulfonyl fluoride chemical probes that engage specific targets in cellular pathways, highlighting their potential in drug discovery.
Evaluated the toxicological profiles of fluoride compounds, noting that while some fluoride compounds exhibit beneficial biological activities, others may pose risks at higher exposures.

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